Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a bromine atom, and an ethyl group attached to a pyridine ring, with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate typically involves the bromination of 2-ethylpyridine followed by esterification with phenol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a suitable solvent such as dichloromethane or chloroform. The esterification step may involve the use of a catalyst like sulfuric acid or a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenyl 4-amino-2-ethylpyridine-1(2H)-carboxylate, phenyl 4-thio-2-ethylpyridine-1(2H)-carboxylate, etc.
Oxidation: Formation of phenyl 4-bromo-2-formylpyridine-1(2H)-carboxylate or phenyl 4-bromo-2-carboxypyridine-1(2H)-carboxylate.
Reduction: Formation of phenyl 4-bromo-2-ethylpiperidine-1(2H)-carboxylate.
Scientific Research Applications
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
- Phenyl 4-Chloro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Fluoro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Iodo-2-ethylpyridine-1(2H)-carboxylate
These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence their reactivity, physical properties, and potential applications. This compound is unique due to the specific effects of the bromine atom, which can enhance its reactivity in substitution reactions and its potential biological activity.
Properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
phenyl 4-bromo-2-ethyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-2-12-10-11(15)8-9-16(12)14(17)18-13-6-4-3-5-7-13/h3-10,12H,2H2,1H3 |
InChI Key |
RJPZIEGHRYYXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C=CN1C(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.